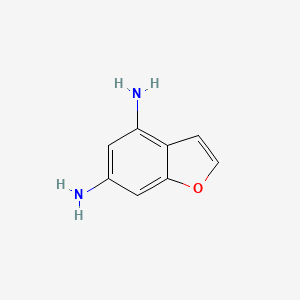
3,6-Dichloro-5-nitropyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dichloro-5-nitropyridin-2(1H)-one: is a chemical compound with the molecular formula C5H2Cl2N2O3 It is a derivative of pyridine, characterized by the presence of two chlorine atoms and one nitro group attached to the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-5-nitropyridin-2(1H)-one typically involves the nitration of 3,6-dichloropyridin-2(1H)-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Dichloro-5-nitropyridin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of 3,6-diamino-5-nitropyridin-2(1H)-one or 3,6-dithio-5-nitropyridin-2(1H)-one.
Reduction: Formation of 3,6-dichloro-5-aminopyridin-2(1H)-one.
Oxidation: Formation of various oxidized pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3,6-Dichloro-5-nitropyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 3,6-Dichloro-5-nitropyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dichloro-2-nitropyridine: Similar structure but lacks the hydroxyl group.
3,6-Dichloro-4-nitropyridine: Similar structure but with the nitro group at a different position.
2,6-Dichloro-3-nitropyridine: Similar structure but with different positions of chlorine and nitro groups.
Uniqueness
3,6-Dichloro-5-nitropyridin-2(1H)-one is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both electron-withdrawing chlorine and nitro groups makes it a versatile intermediate for various chemical transformations.
Eigenschaften
Molekularformel |
C5H2Cl2N2O3 |
|---|---|
Molekulargewicht |
208.98 g/mol |
IUPAC-Name |
3,6-dichloro-5-nitro-1H-pyridin-2-one |
InChI |
InChI=1S/C5H2Cl2N2O3/c6-2-1-3(9(11)12)4(7)8-5(2)10/h1H,(H,8,10) |
InChI-Schlüssel |
QKDDUPHWZBYTBL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=O)NC(=C1[N+](=O)[O-])Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


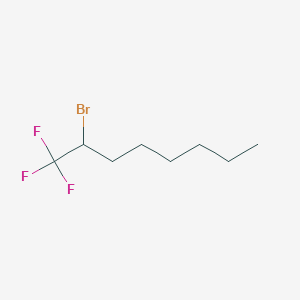
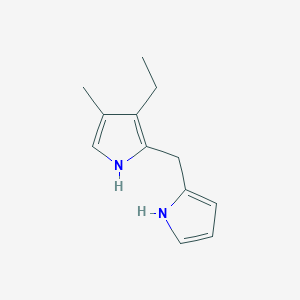
![3-Bromo-4,6-dichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12866406.png)
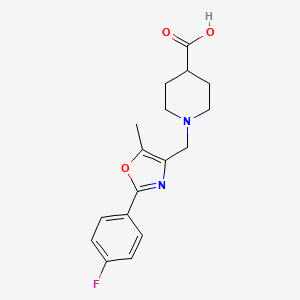
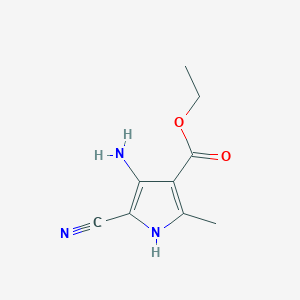
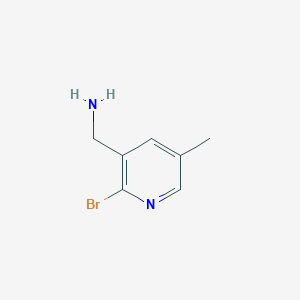
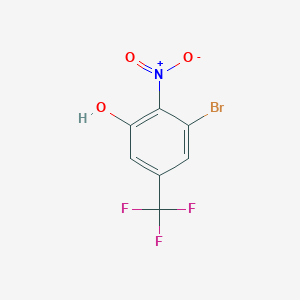
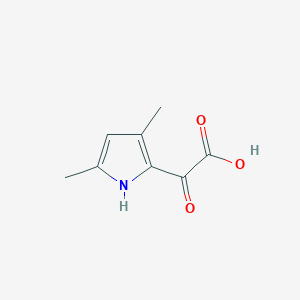
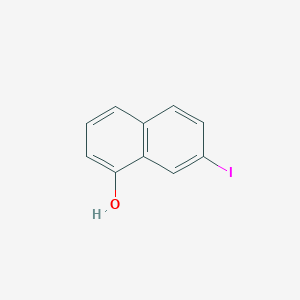
![(2-Chlorobenzo[d]oxazol-4-yl)methanamine](/img/structure/B12866475.png)

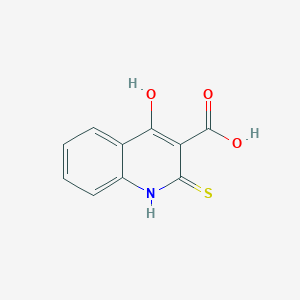
![4-Bromo-2-iodobenzo[d]oxazole](/img/structure/B12866491.png)
